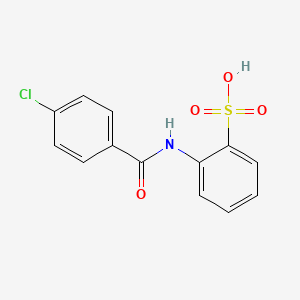
2-(4-Chlorobenzamido)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzamido)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, along with a 4-chlorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation of benzene can be achieved by heating benzene under reflux with concentrated sulfuric acid for several hours or by warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes . The resulting benzenesulfonic acid can then be reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to introduce the 4-chlorobenzamido group.
Industrial Production Methods
Industrial production of 2-(4-Chlorobenzamido)benzene-1-sulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The sulfonation step is typically carried out in large reactors with controlled temperature and pressure to ensure complete conversion of benzene to benzenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides.
Reduction: The compound can be reduced to form sulfonamides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Sulfonamides.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-(4-Chlorobenzamido)benzene-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzamido)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The 4-chlorobenzamido group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of other sulfonic acids.
4-Chlorobenzenesulfonic acid: Similar structure but lacks the amido group, used in the synthesis of dyes and pigments.
2-(4-Fluorobenzamido)benzene-1-sulfonic acid: Similar structure with a fluorine atom instead of chlorine, investigated for its antibacterial properties.
Uniqueness
2-(4-Chlorobenzamido)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and 4-chlorobenzamido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
63082-36-0 |
|---|---|
Molecular Formula |
C13H10ClNO4S |
Molecular Weight |
311.74 g/mol |
IUPAC Name |
2-[(4-chlorobenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-7-5-9(6-8-10)13(16)15-11-3-1-2-4-12(11)20(17,18)19/h1-8H,(H,15,16)(H,17,18,19) |
InChI Key |
DBQYSMQPBVCOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















